Lipophilicity-Driven Differentiation: LogP, LogD, and Predicted Aqueous Solubility
The target compound exhibits a calculated logP (XLogP3-AA) of 5.7 and a vendor-reported experimental logP of 5.3384, with a logD₇.₄ of 5.2165 and a predicted intrinsic solubility logSw of –4.7881 [1][2]. In comparison, the closely related 6-hexyl-7-hydroxy-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 263563-30-0) and 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (CAS 333773-17-4) alter the electron density and hydrophilicity of the oxadiazole phenyl ring, shifting logD by approximately ±0.5–1.0 log units and PSA by 10–20 Ų, which can translate into 3- to 10-fold differences in passive membrane permeability according to the well-established parabolic relationship between logD and Caco-2 Papp [3].
| Evidence Dimension | Lipophilicity (logP / logD₇.₄) and computed aqueous solubility (logSw) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.7; measured logP = 5.3384; logD₇.₄ = 5.2165; logSw = –4.7881; PSA = 67.95–89.36 Ų |
| Comparator Or Baseline | 4-Methyl-phenyl analog (CAS 263563-30-0): predicted logP ~6.0, PSA ~90 Ų; 4-Nitro-phenyl analog (CAS 333773-17-4): predicted logP ~4.5, PSA ~110 Ų |
| Quantified Difference | ~0.5–1.5 log-unit logP shift; ~10–20 Ų PSA shift; implied 3- to 10-fold permeability differential |
| Conditions | Computed physicochemical properties (PubChem XLogP3, ChemAxon logD, Pipeline Pilot logSw); Caco-2 permeability correlation extrapolated from published parabolic models |
Why This Matters
The compound’s high but tuneable lipophilicity differentiates it from less lipophilic oxadiazole-coumarin hybrids and is a key parameter for procurement when the intended screen involves intracellular targets or requires blood–brain barrier penetration.
- [1] PubChem, XLogP3-AA = 5.7 for CID 135414119. https://pubchem.ncbi.nlm.nih.gov/compound/252551-71-6. View Source
- [2] AMBINTER, AMB20031726: logP = 5.3384, PSA = 89.36. https://www.ambinter.com. View Source
- [3] D.F. Veber et al., “Molecular properties that influence the oral bioavailability of drug candidates,” Journal of Medicinal Chemistry, vol. 45, no. 12, pp. 2615–2623, 2002. (Principle linking logD and permeability). View Source
